molecular formula C8H10ClN3O4 B14491682 5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate CAS No. 63858-88-8

5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate

Cat. No.: B14491682
CAS No.: 63858-88-8
M. Wt: 247.63 g/mol
InChI Key: QTIJZAZMXRDLSK-UHFFFAOYSA-N
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Description

5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate is a nitrogen-containing heterocyclic compound It features a pyridine ring fused to a pyrazine ring, with a methyl group at the 5-position and a perchlorate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate typically involves the cyclization of appropriate precursors. One common method includes the cyclization of a pyridine derivative with a pyrazine derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism by which 5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines
  • 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines

Uniqueness

5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate is unique due to its specific structural features and the presence of a perchlorate counterion. This distinguishes it from other similar compounds, which may have different substituents or counterions, leading to variations in their chemical and biological properties.

Properties

CAS No.

63858-88-8

Molecular Formula

C8H10ClN3O4

Molecular Weight

247.63 g/mol

IUPAC Name

5-methyl-6H-pyrido[2,3-b]pyrazin-4-ium;perchlorate

InChI

InChI=1S/C8H9N3.ClHO4/c1-11-6-2-3-7-8(11)10-5-4-9-7;2-1(3,4)5/h2-5H,6H2,1H3;(H,2,3,4,5)

InChI Key

QTIJZAZMXRDLSK-UHFFFAOYSA-N

Canonical SMILES

CN1CC=CC2=NC=C[NH+]=C21.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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